2-bromo-5-methoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide
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Overview
Description
2-bromo-5-methoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide is an organic compound that features a bromine atom, a methoxy group, and a trifluoroethyl-substituted piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-methoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide typically involves multiple steps One common approach starts with the bromination of 5-methoxybenzamide to introduce the bromine atom at the 2-positionThe final step involves the formation of the amide bond between the benzamide and the piperidine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-methoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 5-methoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 2-bromo-5-formyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide, while substitution of the bromine atom with an amine can produce 2-amino-5-methoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide .
Scientific Research Applications
2-bromo-5-methoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural features.
Mechanism of Action
The mechanism of action of 2-bromo-5-methoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, the compound can interact with proteins or enzymes, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-bromo-5-methoxybenzoic acid: Similar in structure but lacks the piperidine and trifluoroethyl groups.
2-bromo-5-methoxybenzaldehyde: Contains an aldehyde group instead of the amide and piperidine moieties.
2-bromo-5-methoxy-N,N-dimethylbenzylamine: Features a dimethylamine group instead of the piperidine and trifluoroethyl groups.
Uniqueness
2-bromo-5-methoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide is unique due to the presence of the trifluoroethyl-substituted piperidine moiety, which can significantly influence its chemical and biological properties. This structural feature can enhance the compound’s stability, lipophilicity, and potential interactions with biological targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-bromo-5-methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrF3N2O2/c1-24-12-2-3-14(17)13(8-12)15(23)21-9-11-4-6-22(7-5-11)10-16(18,19)20/h2-3,8,11H,4-7,9-10H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIXFIOLQUVYDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2CCN(CC2)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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